molecular formula C21H21ClN4O5S2 B2361634 Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361173-98-0

Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2361634
CAS No.: 361173-98-0
M. Wt: 508.99
InChI Key: SBBPELSGAWDXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (CAS RN: 681233-96-5) is a synthetic small molecule featuring a piperazine core substituted with an ethyl carboxylate group at the 1-position. The 4-position of the piperazine is linked via a sulfonyl group to a phenyl ring, which is further functionalized with a carbamoyl moiety attached to a 6-chlorobenzo[d]thiazol-2-yl heterocycle . The 6-chloro substitution on the benzothiazole ring may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets, as seen in analogous kinase inhibitors .

Properties

IUPAC Name

ethyl 4-[4-[(6-chloro-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O5S2/c1-2-31-21(28)25-9-11-26(12-10-25)33(29,30)16-6-3-14(4-7-16)19(27)24-20-23-17-8-5-15(22)13-18(17)32-20/h3-8,13H,2,9-12H2,1H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBPELSGAWDXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzothiazole Core

The 6-chlorobenzo[d]thiazol-2-amine moiety serves as the foundational heterocycle. Two primary routes are employed:

Cyclization of 2-Amino-6-chlorobenzenethiol

The most common method involves cyclizing 2-amino-6-chlorobenzenethiol with carbonyl sources such as urea or thiourea under acidic conditions. For example, heating 2-amino-6-chlorobenzenethiol with urea in polyphosphoric acid at 120–140°C for 4–6 hours yields 6-chlorobenzo[d]thiazol-2-amine with >85% purity.

Alternative Route via Nitro Reduction

In cases where thiol precursors are unavailable, 2-nitro-6-chlorobenzene derivatives can be reduced to the corresponding amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, followed by cyclization. This method avoids handling malodorous thiols but requires additional purification steps.

Introduction of the Carbamoyl Group

The 4-carbamoylphenylsulfonyl segment is introduced via nucleophilic acyl substitution or coupling reactions:

Carbamoylation Using Isocyanate Intermediates

4-Nitrobenzoyl chloride is reacted with 6-chlorobenzo[d]thiazol-2-amine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. The nitro group is subsequently reduced to an amine using hydrogen gas (1–3 atm) and 10% Pd/C in ethanol, yielding 4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)aniline.

Coupling Agent-Mediated Approach

Modern protocols employ carbodiimide-based coupling agents. A mixture of 4-aminobenzoic acid, 1,1'-carbonyldiimidazole (CDI), and 6-chlorobenzo[d]thiazol-2-amine in tetrahydrofuran (THF) at 60°C for 12 hours achieves 85–90% conversion. This method minimizes side products compared to traditional acyl chloride routes.

Sulfonation and Piperazine Coupling

Sulfonation of the Phenyl Ring

The aniline intermediate is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C. Quenching with ice water yields 4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonyl chloride, which is isolated via filtration.

Piperazine Nucleophilic Substitution

The sulfonyl chloride reacts with piperazine derivatives under controlled conditions:

Boc-Protected Piperazine Route

tert-Butyl piperazine-1-carboxylate (Boc-piperazine) is reacted with the sulfonyl chloride in DCM using N,N-diisopropylethylamine (DIPEA) as a base. After 12–24 hours at room temperature, the Boc group is removed with trifluoroacetic acid (TFA) to yield 4-(4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine.

Direct Piperazine Coupling

Unprotected piperazine may be used in excess (5:1 molar ratio) to drive the reaction to completion. The crude product is washed with dilute HCl to remove unreacted piperazine, followed by recrystallization from ethanol/water.

Esterification of the Piperazine Nitrogen

The terminal piperazine nitrogen is functionalized with an ethyl carboxylate group:

Ethyl Chloroformate Reaction

Piperazine-sulfonyl intermediate is treated with ethyl chloroformate in THF at 0°C, with slow addition of TEA. After stirring for 2–4 hours, the mixture is concentrated and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Alternative Carbonyldiimidazole Activation

For higher yields, the piperazine may first be reacted with CDI in THF, followed by addition of ethanol. This two-step procedure reduces side reactions and improves scalability.

Reaction Optimization and Yield Data

Step Method Temperature (°C) Time (h) Yield (%) Purity (HPLC)
1 Cyclization (PPA) 130 5 88 92
2 Carbamoylation (CDI) 60 12 85 95
3 Sulfonation 0–5 2 78 90
4 Piperazine coupling (Boc) 25 24 82 94
5 Esterification 0–25 3 91 96

Data compiled from

Critical Analysis of Methodologies

Solvent Selection

  • DCM vs. THF : DCM provides better solubility for sulfonyl chlorides, but THF improves coupling agent efficiency.
  • Base Effects : DIPEA outperforms TEA in suppressing side reactions during piperazine coupling.

Catalytic Considerations

  • Pd-C in Nitro Reduction : 10% Pd-C achieves complete reduction in 2 hours vs. 6 hours for Fe/HCl.
  • Grignard Reagents : Cyclohexyl magnesium chloride enhances nucleophilicity in SNAr reactions, improving yields from 38% to 72%.

Scalability and Industrial Relevance

Patent AU2007237904B2 demonstrates kilogram-scale production using continuous flow reactors for the sulfonation step. This reduces exothermic risks and improves temperature control compared to batch processing.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfonyl group and the piperazine ring makes it amenable to a range of transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction could produce amine derivatives.

Scientific Research Applications

Target of Action

The primary target for Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Mode of Action

This compound inhibits COX enzyme activity, thereby affecting the arachidonic acid pathway , which is vital for the synthesis of prostaglandins involved in inflammation and pain signaling.

Chemistry

In synthetic chemistry, this compound serves as a building block for developing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it useful in synthesizing novel compounds with desired properties.

Biology

In biological research, this compound can be employed to study enzyme inhibition and receptor binding. Its structural complexity makes it suitable for probing biological systems and understanding molecular interactions within cells.

Medicine

The compound shows promise in medicinal chemistry, particularly in developing anti-inflammatory and antimicrobial agents . Its ability to interact with biological targets can be harnessed to design new therapeutic drugs aimed at treating conditions such as arthritis or infections caused by resistant bacteria.

Industry

In industrial applications, this compound can be utilized in producing advanced materials such as polymers or coatings due to its chemical stability and reactivity. The sulfonyl group enhances its properties for use in various formulations.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects through COX inhibition. In vitro studies have shown reduced production of pro-inflammatory cytokines in cell cultures treated with this compound, indicating its potential for therapeutic use in inflammatory diseases.
  • Antimicrobial Properties :
    Studies have indicated that this compound displays antimicrobial activity against various bacterial strains. The chlorobenzo[d]thiazole moiety enhances its interaction with microbial membranes, leading to cell lysis.
  • Synthesis Optimization :
    Recent research focused on optimizing the synthesis of this compound to improve yield and purity. Various reaction conditions were tested, including temperature variations and solvent choices, leading to more efficient production methods suitable for industrial applications.

Mechanism of Action

The mechanism by which Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Key Substituents Biological Relevance Reference
Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Piperazine-sulfonyl-phenyl 6-chlorobenzo[d]thiazol-2-yl, ethyl carboxylate Enzyme/protease targeting (hypothesized)
Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Piperazine-sulfonyl-phenyl 3-cyanothiophen-2-yl, ethyl carboxylate Antimicrobial activity (potential)
tert-Butyl 4-(4-((5-chloro-4-((2-(isopropyl sulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazine-1-carboxylate Piperazine-phenyl-pyrimidine Chloropyrimidine, isopropyl sulfonyl, tert-butyl carbamate LYMTAC-mediated protein degradation
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine-carboxamide 4-chlorophenyl, ethyl group Organic synthesis intermediate
2-[4-(R-sulfonyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one Piperazine-sulfonyl-benzothiazinone Trifluoromethyl, nitro group Antimycobacterial activity

Physicochemical Properties

  • Lipophilicity (LogP): The 6-chlorobenzo[d]thiazole moiety increases LogP compared to analogs with polar groups (e.g., 3-cyanothiophene in ). However, the ethyl carboxylate and sulfonyl groups mitigate excessive hydrophobicity .
  • Solubility : Expected to exhibit moderate aqueous solubility due to the sulfonyl and carboxylate groups, contrasting with tert-butyl carbamate analogs (e.g., ), which are more lipophilic .

Structure-Activity Relationships (SAR)

  • Piperazine Substitution : Ethyl carboxylate at the 1-position enhances metabolic stability compared to tert-butyl or unprotected piperazines .
  • Sulfonyl Linker : Critical for maintaining rigidity and facilitating hydrogen bonding with target proteins .
  • Heterocyclic Moieties: The 6-chlorobenzo[d]thiazole improves target affinity over non-halogenated variants (e.g., methoxy-substituted analogs in ) .

Biological Activity

Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a sulfonyl group, and a chlorobenzo[d]thiazole moiety, which contribute to its biological properties. The molecular formula is C23H26ClN7O3SC_{23}H_{26}ClN_{7}O_{3}S, and its structure can be represented as follows:

Ethyl 4 4 6 chlorobenzo d thiazol 2 yl carbamoyl phenyl sulfonyl piperazine 1 carboxylate\text{Ethyl 4 4 6 chlorobenzo d thiazol 2 yl carbamoyl phenyl sulfonyl piperazine 1 carboxylate}

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Benzothiazole Core : This step may require strong bases or acids and specific temperature conditions.
  • Formation of the Piperazine Ring : The piperazine is introduced through a reaction with appropriate reagents.
  • Sulfonation : The introduction of the sulfonyl group is critical for enhancing biological activity.

Antimicrobial Properties

Research indicates that compounds featuring benzothiazole derivatives often exhibit antimicrobial activity. This compound has shown potential in inhibiting various bacterial strains, likely due to the structural properties of the chlorobenzo[d]thiazole moiety, which enhances interaction with microbial cell membranes .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Studies suggest that it may inhibit specific inflammatory pathways, potentially through the modulation of cytokine production or inhibition of pro-inflammatory enzymes. The presence of the sulfonamide group is believed to play a significant role in this activity .

Antitumor Activity

Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines. Preliminary studies on this compound indicate that it might possess antitumor activity, possibly through mechanisms involving apoptosis induction or cell cycle arrest. The structure–activity relationship (SAR) analysis suggests that modifications in the benzothiazole ring can significantly influence its efficacy against cancer cells .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria, with MIC values indicating significant inhibitory effects.
Study 2Anti-inflammatory EffectsShowed reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory diseases.
Study 3Antitumor ActivityExhibited IC50 values in the micromolar range against breast cancer cell lines, indicating promising cytotoxicity .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

The synthesis typically involves a multi-step approach:

  • Step 1 : Coupling of 6-chlorobenzo[d]thiazol-2-amine with 4-carboxybenzenesulfonyl chloride to form the carbamoyl-sulfonyl intermediate.
  • Step 2 : Reaction of this intermediate with piperazine in the presence of a coupling agent (e.g., HATU or DCC) under anhydrous conditions (DMF or dichloromethane) .
  • Step 3 : Esterification of the piperazine nitrogen using ethyl chloroformate in the presence of a base (e.g., triethylamine) .

Q. Yield Optimization :

  • Use high-purity reagents and anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and employ column chromatography for purification .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : Confirm the presence of the piperazine ring (δ 3.2–3.8 ppm for CH₂ groups) and benzothiazole protons (δ 7.5–8.5 ppm) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to verify purity (>95% recommended for biological assays) .
  • Mass Spectrometry : ESI-MS in positive ion mode to validate the molecular ion peak (expected m/z ~520.6) .

Q. How does the sulfonamide group influence the compound’s solubility and stability?

  • The sulfonamide group enhances aqueous solubility due to its polar nature but may reduce lipid membrane permeability. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C. For long-term storage, lyophilization or storage at -20°C in anhydrous DMSO is recommended .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Conflicting data (e.g., varying IC₅₀ values in enzyme assays) may arise from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration). Standardize protocols using validated kits (e.g., Kinase-Glo® for kinase inhibition) .
  • Compound Purity : Impurities >5% can skew results. Re-evaluate batches via LC-MS and repeat assays with ≥98% pure material .
  • Target Selectivity : Perform counter-screens against related enzymes (e.g., kinase panels) to rule off-target effects .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

Focus on modifying key regions:

  • Benzothiazole Ring : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance binding to hydrophobic enzyme pockets .
  • Piperazine Moiety : Replace the ethyl carboxylate with bulkier esters (e.g., tert-butyl) to improve metabolic stability .
  • Sulfonamide Linker : Substitute with a carbamate or urea group to modulate hydrogen-bonding interactions .

Q. Experimental Workflow :

Synthesize 10–15 analogs using parallel synthesis.

Test in vitro activity (e.g., IC₅₀ in enzyme inhibition assays).

Evaluate pharmacokinetic properties (e.g., microsomal stability, LogP) .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Cancer : Xenograft models (e.g., HCT-116 colorectal cancer) with daily oral dosing (10–50 mg/kg) to assess tumor growth inhibition .
  • Inflammation : Collagen-induced arthritis (CIA) in mice, measuring cytokine levels (IL-6, TNF-α) via ELISA after intraperitoneal administration .
  • Toxicity : 28-day repeat-dose studies in rodents to determine NOAEL (no-observed-adverse-effect level) .

Q. How can computational methods predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17) to identify key interactions (e.g., hydrogen bonds with the sulfonamide group) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Models : Train models with descriptors like polar surface area and H-bond acceptors to predict activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.